Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate
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Overview
Description
Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a benzenesulfinyl group, and a 3-oxobutyl moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine in the presence of a base. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 3-oxobutyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium on carbon (Pd-C), hydrogen gas
Major Products
Oxidation: Benzyl [4-(benzenesulfonyl)-3-oxobutyl]carbamate
Reduction: Benzyl [4-(benzenesulfinyl)-3-hydroxybutyl]carbamate
Substitution: Benzyl carbamate
Scientific Research Applications
Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable carbamate linkages.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate involves the formation of stable carbamate linkages with amine groups. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The benzenesulfinyl group can also participate in redox reactions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the benzenesulfinyl and 3-oxobutyl groups, making it less versatile in chemical reactions.
Benzyl [4-(benzenesulfonyl)-3-oxobutyl]carbamate: Contains a sulfone group instead of a sulfinyl group, which affects its reactivity and stability.
Benzyl [4-(benzenesulfinyl)-3-hydroxybutyl]carbamate: Features a hydroxyl group instead of a carbonyl group, altering its chemical properties
Uniqueness
Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
62735-61-9 |
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Molecular Formula |
C18H19NO4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
benzyl N-[4-(benzenesulfinyl)-3-oxobutyl]carbamate |
InChI |
InChI=1S/C18H19NO4S/c20-16(14-24(22)17-9-5-2-6-10-17)11-12-19-18(21)23-13-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,19,21) |
InChI Key |
FPAHUAOVHTWQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)CS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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